molecular formula C25H22N2O5S B2712268 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide CAS No. 941900-62-5

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide

Cat. No.: B2712268
CAS No.: 941900-62-5
M. Wt: 462.52
InChI Key: AFELWJVXOFZPEM-UHFFFAOYSA-N
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Description

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide is a complex organic compound known for its unique chemical structure and versatile applications in scientific research. This compound is characterized by the presence of an anthracene core, sulfonamide group, and a butanamide chain, making it a valuable asset in various fields of study.

Preparation Methods

The synthesis of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide involves multiple steps, typically starting with the preparation of the anthracene derivative. The synthetic route includes:

    Nitration and Reduction: Anthracene is nitrated to form 9,10-dinitroanthracene, which is then reduced to 9,10-diaminoanthracene.

    Sulfonation: The diaminoanthracene undergoes sulfonation to introduce the sulfonamide group.

    Amidation: The sulfonated anthracene derivative is then reacted with N-methylamine and phenylbutanoyl chloride to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide include:

  • N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
  • N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
  • 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-27(15-7-12-23(28)26-17-8-3-2-4-9-17)33(31,32)18-13-14-21-22(16-18)25(30)20-11-6-5-10-19(20)24(21)29/h2-6,8-11,13-14,16H,7,12,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFELWJVXOFZPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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